molecular formula C24H31N5O3S B6505101 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 923244-17-1

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6505101
CAS No.: 923244-17-1
M. Wt: 469.6 g/mol
InChI Key: VFSIODGSHSTQHB-UHFFFAOYSA-N
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Description

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS: 923244-17-1) is a pyrimidine-sulfonamide hybrid compound. Its structure features:

  • A pyrimidine core substituted with a diethylamino group at position 4 and a methyl group at position 4.
  • A phenyl linker bridging the pyrimidine and a sulfonamide group.
  • A 5-methoxy-2,4-dimethylbenzene moiety attached to the sulfonamide.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-14-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-15-21(32-6)16(3)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSIODGSHSTQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112835
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923244-17-1
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923244-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves a series of stepwise reactions:

  • Formation of the Pyrimidine Core: : The initial step often includes the synthesis of the pyrimidine core, involving the reaction of appropriate aldehydes, ammonia, and diethylamine under controlled conditions.

  • Aromatic Substitution: : Following the creation of the pyrimidine structure, a substitution reaction introduces the amino group at the appropriate position on the phenyl ring, typically through nucleophilic aromatic substitution.

  • Sulfonamide Formation: : Finally, a sulfonamide group is introduced via a reaction with sulfonyl chlorides and appropriate catalysts, leading to the target compound.

Industrial Production Methods

Industrial production scales up these steps using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under controlled conditions to form various oxidized derivatives.

  • Reduction: : It undergoes reduction, typically yielding the corresponding amine or sulfonamide derivatives.

  • Substitution: : The compound can participate in both nucleophilic and electrophilic substitution reactions, allowing modification of its functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Such as hydrogen peroxide and permanganates.

  • Reducing Agents: : Like lithium aluminum hydride and sodium borohydride.

  • Catalysts: : Including palladium on carbon and other heterogeneous catalysts.

Major Products

Products formed from these reactions include various derivatives with modified electronic and steric properties, impacting their biological activity and industrial utility.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

  • Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Employed in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with receptors, modulating signaling pathways. These interactions are often driven by the compound's unique electronic structure and functional groups, which facilitate selective binding to biological macromolecules.

Comparison with Similar Compounds

Research Implications and Limitations

  • Limitations : Direct biological or crystallographic data for the target compound are absent in the evidence; comparisons rely on structural extrapolation.

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O3SC_{21}H_{28}N_{4}O_{3}S with a molecular weight of approximately 468.55 g/mol. The structure features a sulfonamide group, a pyrimidine moiety, and multiple aromatic rings, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H28N4O3SC_{21}H_{28}N_{4}O_{3}S
Molecular Weight468.55 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : The diethylamine reacts with 2-methylpyrimidine under acidic conditions.
  • Amination : The resulting pyrimidine derivative is aminated to introduce the amino group.
  • Sulfonation : The aminated pyrimidine is reacted with a sulfonyl chloride to form the sulfonamide linkage.
  • Final Modifications : Additional steps may involve introducing methoxy and methyl groups at specific positions on the benzene ring.

The compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in gene regulation and epigenetic modifications. This inhibition can lead to reactivation of silenced genes in cancer cells, making it a candidate for anticancer therapies.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Inhibition of DNA Methyltransferases : Studies have demonstrated that derivatives similar to this compound can inhibit DNMT1, DNMT3A, and DNMT3B, leading to re-expression of tumor suppressor genes in leukemia cell lines .
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent. The structure–activity relationship studies suggest that modifications in the aromatic substituents can enhance or reduce activity against specific targets .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the micromolar range against leukemia cells. For instance, one derivative achieved an IC50 value of approximately 0.9 μM against DNMT3A .
  • Gene Reactivation : Compounds derived from this structure have been tested for their ability to reactivate genes silenced by methylation in cancer models, demonstrating significant efficacy in restoring gene expression .
  • Structure–Activity Relationship (SAR) : Research has elucidated that the presence of specific functional groups and their positions on the aromatic rings significantly affect biological activity. For example, modifications leading to increased lipophilicity often correlate with enhanced cellular uptake and efficacy .

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